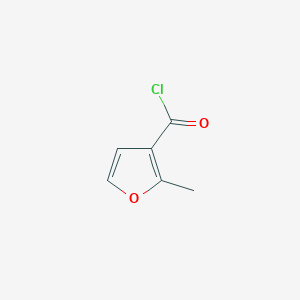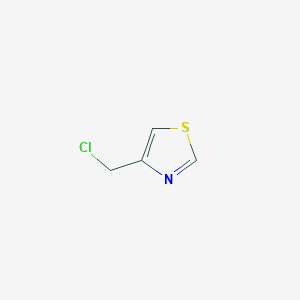
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride
Übersicht
Beschreibung
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride, commonly referred to as CMCTH, is a synthetic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 437.5 g/mol and a melting point of 185-187°C. CMCTH is an important reagent in organic synthesis and has been used in a variety of laboratory experiments. It is a versatile compound that can be used to synthesize a wide range of compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Thiazole derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. For example, thiazole and thiadiazole derivatives demonstrated significant corrosion inhibition on iron and mild steel in hydrochloric acid solutions through quantum chemical and molecular dynamics simulation studies, suggesting strong interactions with the metal surface that protect against corrosion (Kaya et al., 2016).
Quantum Chemical Studies
Quantum chemical analyses provide insights into the electronic structures of thiazole derivatives, elucidating their corrosion inhibition mechanisms. The studies utilize density functional theory (DFT) to calculate parameters such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which correlate with experimental inhibition efficiencies (Farahati et al., 2019).
Antimicrobial Activity
Thiazole derivatives have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains, indicating their potential as pharmaceutical agents (Sah et al., 2014).
Material Science and Drug Transport
Innovative applications in materials science include the stabilization of gold nanoparticles with thiazole complexes for drug transport. This approach aims to improve solubility and stability of pharmaceutical compounds, demonstrating the potential of thiazole derivatives in enhancing drug delivery systems (Asela et al., 2017).
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS.ClH/c11-5-9-6-14-10(13-9)7-2-1-3-8(12)4-7;/h1-4,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSXLYGPSLQHDEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383308 | |
| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(3-chlorophenyl)thiazole hydrochloride | |
CAS RN |
690632-83-8 | |
| Record name | 4-(Chloromethyl)-2-(3-chlorophenyl)-1,3-thiazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















